molecular formula C13H17ClN4O2S B5620219 8-[(3-chloro-2-buten-1-yl)thio]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-[(3-chloro-2-buten-1-yl)thio]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5620219
M. Wt: 328.82 g/mol
InChI Key: IXJQZKUDYOCDOI-YVMONPNESA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives involves several key steps, including the introduction of substituents at specific positions on the purine ring. The methods of synthesis vary depending on the desired substituents and their positions on the purine skeleton. For instance, the synthesis of carboxybenzyl-substituted 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors involves specific substitutions at the N-1 and N-7 positions, demonstrating the versatility of purine chemistry in generating bioactive molecules (Didunyemi Mo et al., 2015).

Safety and Hazards

Based on the safety data sheet of a related compound, fluensulfone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2S/c1-4-6-18-9-10(17(3)12(20)16-11(9)19)15-13(18)21-7-5-8(2)14/h5H,4,6-7H2,1-3H3,(H,16,19,20)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJQZKUDYOCDOI-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(N=C1SC/C=C(/C)\Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[(2Z)-3-chloro-2-butenyl]thio}-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

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